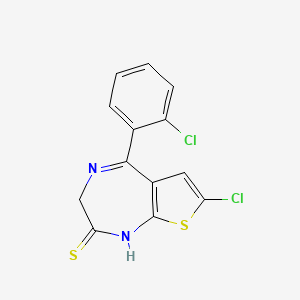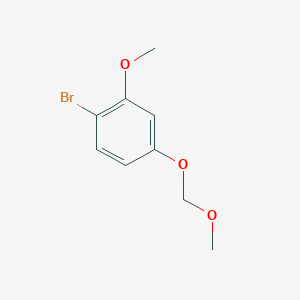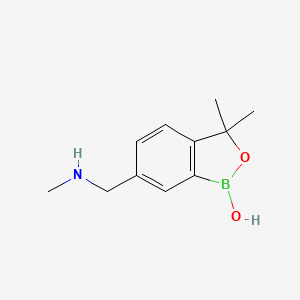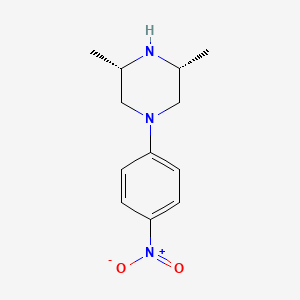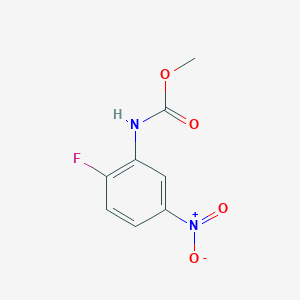
methyl N-(2-fluoro-5-nitrophenyl)carbamate
描述
methyl N-(2-fluoro-5-nitrophenyl)carbamate is an organic compound with the molecular formula C8H7FN2O4 It is a derivative of phenylcarbamate, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-5-nitrophenylcarbamate typically involves the reaction of 2-fluoro-5-nitroaniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of methyl 2-fluoro-5-nitrophenylcarbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
化学反应分析
Types of Reactions
methyl N-(2-fluoro-5-nitrophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding phenol and methylamine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis reaction.
Major Products Formed
Nucleophilic substitution: Substituted phenylcarbamates with different functional groups.
Reduction: Methyl 2-fluoro-5-aminophenylcarbamate.
Hydrolysis: 2-fluoro-5-nitrophenol and methylamine.
科学研究应用
methyl N-(2-fluoro-5-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl 2-fluoro-5-nitrophenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity to its targets.
相似化合物的比较
Similar Compounds
Methyl 2-fluoro-4-nitrophenylcarbamate: Similar structure but with the nitro group at the 4-position.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring instead of a phenyl ring.
Uniqueness
methyl N-(2-fluoro-5-nitrophenyl)carbamate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can significantly affect its chemical properties and reactivity compared to other similar compounds.
属性
分子式 |
C8H7FN2O4 |
|---|---|
分子量 |
214.15 g/mol |
IUPAC 名称 |
methyl N-(2-fluoro-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C8H7FN2O4/c1-15-8(12)10-7-4-5(11(13)14)2-3-6(7)9/h2-4H,1H3,(H,10,12) |
InChI 键 |
ARCGDIMEACZQAX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
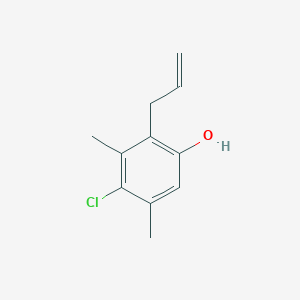
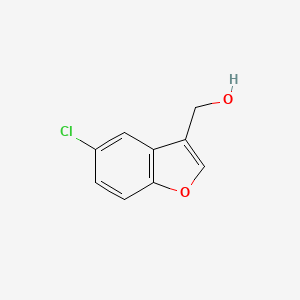
![3-Amino-5-chlorothieno[3,2-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B8729471.png)

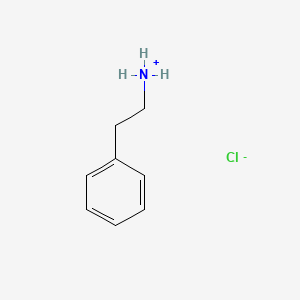
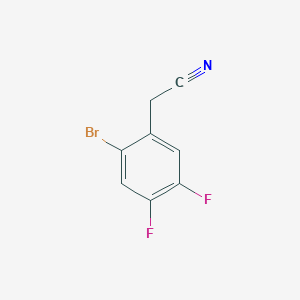
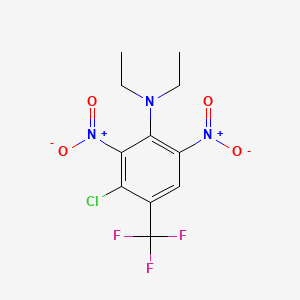

![2-[alpha-(2-Methoxyanilino)benzyl]cyclohexanone](/img/structure/B8729506.png)
![6'-Chloro-3-(trifluoromethyl)-[2,3'-bipyridin]-5'-amine](/img/structure/B8729516.png)
